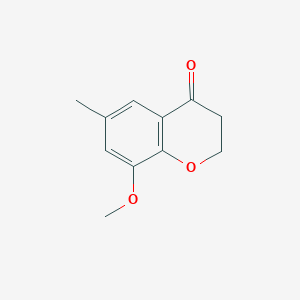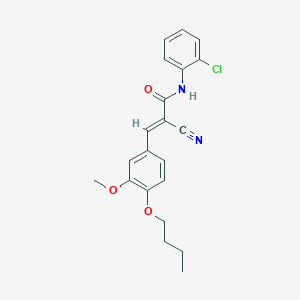
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide, also known as BAY 41-2272, is a chemical compound that is often used in scientific research. This compound has a wide range of applications, including its use in the study of biochemical and physiological effects, as well as its potential as a therapeutic agent. In
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide involves the activation of sGC. This enzyme is activated by binding to the heme group, which is present in the active site of the enzyme. (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 binds to a different site on the enzyme, known as the allosteric site, which enhances the binding of the heme group and increases the production of cGMP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide are diverse. One of the most important effects is the relaxation of smooth muscle cells, which leads to vasodilation and a decrease in blood pressure. This effect is mediated by the production of cGMP, which activates a signaling pathway that leads to the relaxation of smooth muscle cells. (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 has also been shown to inhibit platelet aggregation, which may have therapeutic implications in the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its potency and specificity. This compound is a highly effective activator of sGC, which makes it a valuable tool for studying the cyclic nucleotide signaling pathway. However, one limitation of using (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 is its potential toxicity. This compound has been shown to be toxic in some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide. One area of interest is the development of new sGC activators that are more potent and selective than (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide 41-2272. Another area of research is the investigation of the therapeutic potential of sGC activators in the treatment of cardiovascular disease, such as hypertension and heart failure. Finally, there is interest in exploring the potential of sGC activators as treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide involves several steps. The starting materials include 4-butoxy-3-methoxybenzaldehyde and 2-chlorobenzonitrile. These two compounds are reacted with a base to form the corresponding enamine, which is then reacted with an aldehyde to form the desired product. The final step involves the addition of a cyanide ion to form the nitrile group.
Aplicaciones Científicas De Investigación
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide has a wide range of applications in scientific research. One of the most common uses of this compound is in the study of cyclic nucleotide signaling pathways. Specifically, (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 is a potent activator of the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). This signaling pathway is important in the regulation of smooth muscle tone, platelet aggregation, and neurotransmitter release.
Propiedades
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-3-4-11-27-19-10-9-15(13-20(19)26-2)12-16(14-23)21(25)24-18-8-6-5-7-17(18)22/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25)/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVVDUMNIOALOL-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

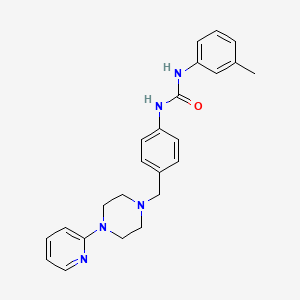

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)
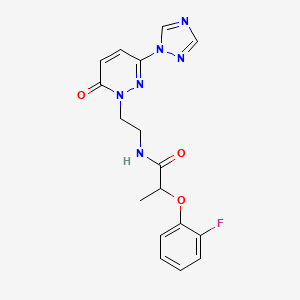
![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)
![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)
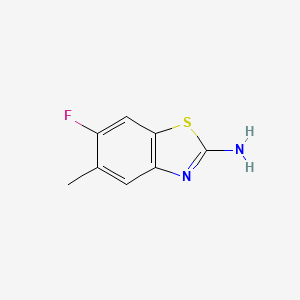
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)
![N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2368845.png)
![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)
![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)
